1-Iodo-4,5-dimethyl-2-nitrobenzene
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Overview
Description
1-Iodo-4,5-dimethyl-2-nitrobenzene is an organic compound with the molecular formula C8H8INO2. It is characterized by the presence of an iodine atom, two methyl groups, and a nitro group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-4,5-dimethyl-2-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-iodo-4,5-dimethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-4,5-dimethyl-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in acidic medium.
Major Products Formed:
Substitution: 1-Chloro-4,5-dimethyl-2-nitrobenzene.
Reduction: 1-Iodo-4,5-dimethyl-2-aminobenzene.
Oxidation: 1-Iodo-4,5-dimethyl-2-nitrobenzoic acid.
Scientific Research Applications
1-Iodo-4,5-dimethyl-2-nitrobenzene is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving nitro compounds.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-iodo-4,5-dimethyl-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
1-Iodo-4-methoxy-2-nitrobenzene: Similar structure but with a methoxy group instead of methyl groups.
1-Iodo-2,4-dimethylbenzene: Lacks the nitro group, making it less reactive in certain chemical reactions
Uniqueness: 1-Iodo-4,5-dimethyl-2-nitrobenzene is unique due to the combination of its functional groups, which confer distinct reactivity and applications. The presence of both iodine and nitro groups allows for versatile chemical transformations and interactions in various research and industrial contexts .
Properties
IUPAC Name |
1-iodo-4,5-dimethyl-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-5-3-7(9)8(10(11)12)4-6(5)2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMBENQUVUSNGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)I)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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